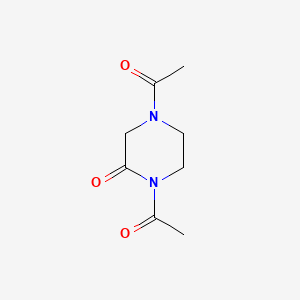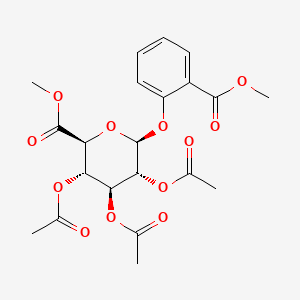![molecular formula C5H10O5 B584065 D-[5-13C]Xylose CAS No. 139657-63-9](/img/structure/B584065.png)
D-[5-13C]Xylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[5-13C]Xylose, commonly known as Xylose, is a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, and named for it . Xylose is classified as a monosaccharide, which means it is a simple sugar that cannot be hydrolyzed to smaller sugars . It is derived from hemicellulose, one of the main constituents of biomass . Like most sugars, it can adopt several structures depending on conditions .
Synthesis Analysis
Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .
Molecular Structure Analysis
The acyclic form of xylose has a chemical formula of HOCH2(CH(OH))3CHO . The cyclic hemiacetal isomers are more prevalent in solution and are of two types: the pyranoses, which feature six-membered C5O rings, and the furanoses, which feature five-membered C4O rings (with a pendant CH2OH group) .
Chemical Reactions Analysis
The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported, while the underlying reaction network and kinetics are not fully elucidated . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose .
Physical And Chemical Properties Analysis
Xylose is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius . Xylose has a slightly acidic pH and is relatively stable under normal conditions .
Aplicaciones Científicas De Investigación
Regulation of Lipid Metabolism in Mycobacteria
D-Xylose can act as a signaling molecule to regulate the lipid metabolism and affect multiple physiological characteristics in mycobacteria . It directly interacts with XylR and inhibits its DNA-binding ability, thus blocking XylR-mediated repression . This regulation affects the expression of 166 mycobacterial genes that are involved in lipid synthesis and metabolism .
Production of Sugar Fatty Acid Esters (SFAEs)
D-Xylose is used in the enzymatic synthesis of sugar fatty acid esters (SFAEs) with antimicrobial activity . The reactions are performed using commercial D-xylose as substrates, and the products are characterized using nuclear magnetic resonance (NMR) spectroscopy .
Improvement of Baking Properties of Bread Dough
The enzyme β-D-xylosidase, which acts on D-xylose, is used in combination with β-xylanases in several large-scale processes for improving the baking properties of bread dough .
Production of D-Xylose for Xylitol Manufacture
D-Xylose is used in the production of xylitol, a common food additive sweetener substitute . The reduction of xylose by catalytic hydrogenation produces xylitol .
Prebiotic in the Pharmaceutical Industry
In the pharmaceutical industry, D-xylose serves as a prebiotic, promoting the growth of beneficial bacteria in the gut and aiding in digestion . It is often used in the production of probiotic supplements and digestive health products .
Diagnostic Agent for Malabsorption
D-Xylose has been used as a diagnostic agent to observe malabsorption . It is widely used as a diabetic sweetener in food and beverage .
Mecanismo De Acción
Target of Action
D-[5-13C]Xylose, a monosaccharide of the aldopentose type, is primarily targeted by the enzyme xylose isomerase . This enzyme plays a crucial role in D-xylose catabolism . Xylose isomerase catalyzes the conversion of D-xylose to D-xylulose, a key step in the metabolism of D-xylose .
Mode of Action
D-[5-13C]Xylose interacts with its target, xylose isomerase, to undergo isomerization, converting D-xylose into D-xylulose . This interaction results in the production of D-xylulose, which can then be further metabolized.
Biochemical Pathways
D-[5-13C]Xylose is involved in several biochemical pathways. The primary pathway is the pentose phosphate pathway , where D-xylose is converted to D-xylulose by xylose isomerase . D-xylulose is then phosphorylated to D-xylulose 5-phosphate, an intermediate in the pentose phosphate pathway . Another pathway is the oxo-reductive pathway , where D-xylose is reduced to xylitol, which is then oxidized to D-xylulose .
Pharmacokinetics
It is known that d-xylose is easily absorbed by the intestines . The absorption, distribution, metabolism, and excretion (ADME) properties of D-[5-13C]Xylose would likely be similar to those of D-xylose, but specific studies would be needed to confirm this.
Result of Action
The action of D-[5-13C]Xylose results in the production of D-xylulose, which can be further metabolized to produce various substrates that serve important nutritional and biological purposes . For example, D-xylulose can be converted to xylulose 5-phosphate, an intermediate in the pentose phosphate pathway, which is crucial for the generation of NADPH and ribose 5-phosphate .
Action Environment
The action of D-[5-13C]Xylose can be influenced by various environmental factors. For instance, the presence of glucose can inhibit the uptake and metabolism of D-xylose . Moreover, the efficiency of D-xylose utilization can be improved through metabolic engineering, which can modify the organism’s metabolic pathways to enhance the conversion efficiency of D-xylose .
Direcciones Futuras
Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Therefore, xylose is considered to be a promising renewable resource for producing biofuels and chemicals . A comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .
Propiedades
IUPAC Name |
(3R,4S,5R)-(613C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-NMZXSKSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![D-[1-13C]Tagatose](/img/structure/B583990.png)


![D-[2-13C]talose](/img/structure/B584003.png)